Tert-butyl 2-(2-bromoethoxy)benzoate
Overview
Description
Tert-butyl 2-(2-bromoethoxy)benzoate is a synthetic organic compound with the molecular formula C₁₃H₁₇BrO₃ and a molecular weight of 301.18 g/mol . It is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(2-bromoethoxy)benzoate typically involves the reaction of 2-(2-bromoethoxy)benzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl 2-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(2-bromoethoxy)benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Tert-butyl 2-(2-bromoethoxy)benzoate can be compared with similar compounds such as:
Tert-butyl 2-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 2-(2-iodoethoxy)benzoate: Contains an iodine atom instead of bromine.
Tert-butyl 2-(2-fluoroethoxy)benzoate: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the bromine atom .
Properties
IUPAC Name |
tert-butyl 2-(2-bromoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNMBDVIHMFPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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